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Compound Name: 6-Propylpyridin-2-amine

Cat. No.: B1364138 Get Quote

Introduction: Unveiling the Structure of a Key
Pyridine Derivative
6-Propylpyridin-2-amine is a substituted pyridine derivative that holds interest for researchers

in medicinal chemistry and materials science. As with any novel compound, unequivocal

structural confirmation is the bedrock of reliable research and development. Spectroscopic

analysis provides the essential, non-destructive toolkit for elucidating the molecular

architecture, offering a detailed fingerprint of the compound's identity, purity, and electronic

environment.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-
Propylpyridin-2-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental

spectra for this specific molecule are not widely published, this document synthesizes data

from close structural analogs—primarily 2-amino-6-methylpyridine and 2-propylpyridine—with

fundamental spectroscopic principles to present a robust, predictive profile. This approach,

grounded in established chemical knowledge, serves as an authoritative reference for

scientists working with this compound, enabling them to anticipate, interpret, and validate their

own experimental findings.

The following sections are designed to not only present the data but also to explain the

causality behind the expected spectral features, reflecting a field-proven methodology for

structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms

in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and

¹³C) within a strong magnetic field, NMR reveals detailed information about the chemical

environment, connectivity, and stereochemistry of the analyte.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted

spectrum for 6-Propylpyridin-2-amine is based on the well-documented spectra of 2-

aminopyridine and 2-propylpyridine, adjusting for the combined electronic effects of the amino

and propyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 6-Propylpyridin-2-amine (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Key Insights

~ 7.30 Triplet (t) 1H H-4

The H-4 proton is

coupled to both

H-3 and H-5,

resulting in a

triplet. Its

downfield shift is

characteristic of

the electron-

deficient pyridine

ring.

~ 6.35 Doublet (d) 1H H-3

Coupled only to

H-4. This proton

is significantly

shielded (upfield

shift) due to the

strong electron-

donating effect of

the adjacent C2-

amino group.

~ 6.25 Doublet (d) 1H H-5

Coupled only to

H-4. This proton

is also shielded

relative to

unsubstituted

pyridine,

influenced by the

amino group, but

less so than H-3.

~ 4.50 Broad Singlet (br

s)

2H -NH₂ The protons of

the primary

amine often

appear as a

broad singlet due
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to quadrupole

broadening and

potential

hydrogen

exchange. The

chemical shift

can vary

significantly with

solvent and

concentration.

~ 2.65 Triplet (t) 2H -CH₂- (α-propyl)

These protons

are adjacent to

the pyridine ring

and a methylene

group, resulting

in a triplet. The

position is

deshielded by

the aromatic ring.

~ 1.70 Sextet (m) 2H -CH₂- (β-propyl)

Coupled to the

two adjacent

methylene

protons and the

three terminal

methyl protons,

leading to a

complex

multiplet, often

appearing as a

sextet.

~ 0.95 Triplet (t) 3H -CH₃ (γ-propyl) The terminal

methyl group

protons are

coupled to the

adjacent

methylene group,
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resulting in a

clean triplet. This

is a classic

signature of a

propyl chain.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted

shifts are extrapolated from data for 2-amino-6-methylpyridine and consider the substituent

effects of a propyl group.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data for 6-Propylpyridin-2-amine (100 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-methylpyridine
https://m.chemicalbook.com/SpectrumEN_1824-81-3_13CNMR.htm
https://www.benchchem.com/product/b1364138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Rationale & Key Insights

~ 161.0 C6

This carbon, bearing the propyl

group, is significantly

deshielded. Its chemical shift is

similar to the methyl-bearing

carbon in the 2-amino-6-

methylpyridine analog.[2]

~ 158.5 C2

The carbon attached to the

electron-donating amino group

is strongly deshielded. This is

a hallmark of 2-

aminopyridines.

~ 138.0 C4

The C4 carbon in the pyridine

ring typically resonates in this

downfield region.

~ 106.0 C5
Shielded by the C6-substituent

and the C2-amino group.

~ 105.5 C3
Strongly shielded by the

adjacent C2-amino group.

~ 40.0 -CH₂- (α-propyl)

The alpha-carbon of the propyl

group, directly attached to the

aromatic ring.

~ 23.5 -CH₂- (β-propyl)
The central carbon of the

propyl chain.

~ 14.0 -CH₃ (γ-propyl)

The terminal methyl carbon,

typically found in the most

upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Ensure the sample is free of particulate matter.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for optimal magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Key parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation

delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Key parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation

delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve

adequate signal intensity.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to

0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H signals.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is

an invaluable tool for rapidly identifying the presence of key functional groups. For 6-
Propylpyridin-2-amine, IR spectroscopy will confirm the presence of the N-H bonds of the

amine and the C-H bonds of the aromatic and aliphatic portions.

Predicted IR Absorption Bands
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The predicted vibrational frequencies are based on established group frequencies for primary

aromatic amines and substituted pyridines.[3][4][5]

Table 3: Predicted IR Spectral Data for 6-Propylpyridin-2-amine

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3450 - 3300 Medium

Asymmetric &

Symmetric N-H

Stretch

Primary Amine (-NH₂)

3100 - 3000 Medium-Weak Aromatic C-H Stretch Pyridine Ring

2960 - 2850 Medium-Strong Aliphatic C-H Stretch
Propyl Group (-CH₂, -

CH₃)

1650 - 1580 Strong N-H Bend (Scissoring) Primary Amine (-NH₂)

1600 - 1450 Medium-Strong
C=C and C=N Ring

Stretching
Pyridine Ring

1335 - 1250 Strong Aromatic C-N Stretch Ar-NH₂

Experimental Protocol for IR Data Acquisition
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped

with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact by applying pressure with the built-in clamp.

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the

spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted

from the sample spectrum.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis: Identify and label the major absorption peaks in the resulting spectrum.
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Visualization of Key Structural Features
The following diagram illustrates the molecular structure and highlights the key bonds giving

rise to the predicted spectroscopic signals.

Caption: Molecular structure of 6-Propylpyridin-2-amine.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers

structural clues based on its fragmentation pattern.

Predicted Mass Spectral Data
The molecular formula for 6-Propylpyridin-2-amine is C₉H₁₄N₂.

Calculated Monoisotopic Mass: 150.1157 Da

Calculated Average Mass: 150.231 g/mol

Table 4: Predicted Key Ions in the EI Mass Spectrum of 6-Propylpyridin-2-amine
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m/z Predicted Ion
Fragmentation
Pathway

Significance

150 [M]⁺ [C₉H₁₄N₂]⁺

Molecular Ion (M⁺):

Confirms the

molecular weight of

the compound.

149 [M-1]⁺
Loss of a hydrogen

radical

A common

fragmentation for

many organic

molecules.

135 [M-15]⁺
Loss of a methyl

radical (•CH₃)

Likely from

fragmentation within

the propyl group,

although less

favorable than loss of

larger fragments.

121 [M-29]⁺
Loss of an ethyl

radical (•C₂H₅)

Base Peak Candidate:

This corresponds to

the loss of the

terminal two carbons

of the propyl chain (β-

cleavage), resulting in

a stable benzylic-type

cation. This is a very

common and

favorable

fragmentation

pathway for alkyl-

substituted aromatic

rings.

93 [C₅H₅N₂]⁺
Loss of the entire

propyl group

Cleavage of the C-C

bond between the ring

and the propyl side

chain.
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Experimental Protocol for Mass Spectrometry Data
Acquisition

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for

small molecule analysis. This could be a standalone instrument or coupled with a Gas

Chromatograph (GC-MS).

Sample Introduction:

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.

GC-MS: Inject the sample onto a GC column to separate it from any impurities before it

enters the MS ion source. This is the preferred method for ensuring the spectrum is of a

pure compound.

Ionization: Use a standard EI energy of 70 eV. This provides sufficient energy to cause

reproducible fragmentation, creating a characteristic fingerprint for the molecule.

Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to

250.

Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and

propose logical fragmentation pathways to support the proposed structure.

Visualization of the Primary Fragmentation Pathway
The following workflow illustrates the most probable fragmentation leading to the expected

base peak.

6-Propylpyridin-2-amine
(M)

Molecular Ion [M]⁺
m/z = 150

EI (70 eV)

Fragment Ion [M-29]⁺
m/z = 121

(Base Peak)
β-Cleavage

Ethyl Radical Loss
(•C₂H₅)

Click to download full resolution via product page
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Caption: Predicted primary fragmentation pathway for 6-Propylpyridin-2-amine in EI-MS.

Conclusion
The comprehensive spectroscopic profile detailed in this guide serves as a foundational tool for

any researcher engaged in the synthesis, purification, or application of 6-Propylpyridin-2-
amine. By integrating predictive data derived from structural analogs with the fundamental

principles of NMR, IR, and Mass Spectrometry, this document provides a robust framework for

spectral interpretation and structural validation. The detailed protocols and causal explanations

are designed to ensure that experimental work is both efficient and self-validating. As

experimental data for this specific compound becomes more widely available, this guide will

serve as a valuable benchmark for comparison and confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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